3-(Chloromethyl)-3-(iodomethyl)oxetane

Description

BenchChem offers high-quality 3-(Chloromethyl)-3-(iodomethyl)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-3-(iodomethyl)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

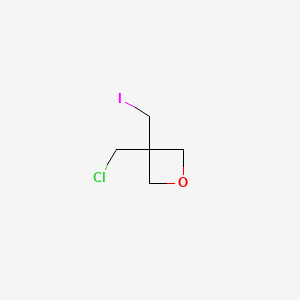

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClIO/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHVBCSCIJYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189385 | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35842-61-6 | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(chloromethyl)-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1] Its unique physicochemical properties, including increased polarity, metabolic stability, and improved solubility, make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. 3,3-disubstituted oxetanes, in particular, offer a rigid scaffold that can favorably influence the conformation of drug candidates, enhancing their binding affinity and pharmacological profile. Among these, 3-(chloromethyl)-3-(iodomethyl)oxetane serves as a versatile building block, enabling the introduction of the oxetane core into a wide range of molecules through further synthetic modifications of its reactive chloromethyl and iodomethyl groups. This guide provides a comprehensive overview of the synthesis mechanism of this important intermediate, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Overall Synthesis Strategy: A Two-Step Approach

The synthesis of 3-(chloromethyl)-3-(iodomethyl)oxetane is most effectively achieved through a two-step reaction sequence starting from the readily available polyol, pentaerythritol. The overall transformation can be outlined as follows:

-

Oxetane Ring Formation: Synthesis of the precursor, 3,3-bis(chloromethyl)oxetane, from pentaerythritol.

-

Selective Halogen Exchange: Mono-iodination of 3,3-bis(chloromethyl)oxetane via a Finkelstein reaction to yield the final product.

This strategy leverages well-established and robust chemical transformations, ensuring a reliable and scalable route to the target molecule.

Part 1: Synthesis of 3,3-Bis(chloromethyl)oxetane

The initial step involves the construction of the strained oxetane ring from an acyclic precursor. The most common and industrially viable method for synthesizing 3,3-bis(chloromethyl)oxetane utilizes pentaerythritol as the starting material.[2][3]

Mechanism of Oxetane Ring Formation

The formation of the oxetane ring from pentaerythritol is a multi-step process that involves the selective chlorination of three of the four hydroxyl groups, followed by an intramolecular Williamson ether synthesis (cyclization).

-

Formation of Pentaerythritol Trichlorohydrin: Pentaerythritol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a base like pyridine, or through a process involving a Vilsmeier reagent formed from N,N-dimethylformamide and thionyl chloride.[2][4] This results in the formation of pentaerythritol trichlorohydrin [3-chloro-2,2-bis(chloromethyl)propan-1-ol]. The use of a base is crucial to neutralize the HCl generated during the reaction.

-

Intramolecular Cyclization: The resulting trichlorohydrin undergoes an intramolecular SN2 reaction upon treatment with a strong base, such as sodium hydroxide. The alkoxide, formed by the deprotonation of the remaining hydroxyl group, acts as a nucleophile and attacks the carbon atom of one of the adjacent chloromethyl groups, displacing the chloride leaving group and forming the strained four-membered oxetane ring.

Part 2: Selective Mono-iodination via Finkelstein Reaction

The second and final stage of the synthesis is the selective conversion of one of the chloromethyl groups of 3,3-bis(chloromethyl)oxetane to an iodomethyl group. This is achieved through the Finkelstein reaction, a classic SN2 process for halogen exchange.[5][6][7][8]

The Finkelstein Reaction: Principles and Selectivity

The Finkelstein reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide (typically sodium iodide) in a suitable solvent, most commonly acetone.[5][6][7][8] The reaction's success hinges on Le Châtelier's principle: sodium iodide is soluble in acetone, while the resulting sodium chloride is not. The precipitation of sodium chloride from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide.[5][6]

Achieving selective mono-iodination of a gem-dichloro compound like 3,3-bis(chloromethyl)oxetane requires careful control of the reaction conditions. The two chloromethyl groups are electronically and sterically equivalent, making selective substitution a challenge. However, by using a stoichiometric amount of sodium iodide (or a slight excess), it is possible to favor the formation of the mono-iodinated product. The reaction of the second chloromethyl group is statistically less likely to occur before all the mono-iodinated product is formed, especially if the reaction is monitored and stopped at the appropriate time.

Mechanism of the Finkelstein Reaction

The Finkelstein reaction proceeds via a classic SN2 mechanism. The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group from the backside, leading to a trigonal bipyramidal transition state. Simultaneously, the chloride ion is displaced as the leaving group. This single, concerted step results in an inversion of stereochemistry at the reacting carbon center, although in this specific case, the carbon is not a stereocenter.

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of 3-(chloromethyl)-3-(iodomethyl)oxetane.

Caption: Step 1: Synthesis of 3,3-Bis(chloromethyl)oxetane.

Caption: Step 2: Selective Finkelstein Reaction.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of 3-(chloromethyl)-3-(iodomethyl)oxetane.

Protocol 1: Synthesis of 3,3-Bis(chloromethyl)oxetane

Materials:

-

Pentaerythritol

-

Pyridine

-

Thionyl chloride (SOCl₂)

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Ice

Procedure:

-

In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and a reflux condenser with a drying tube, charge pentaerythritol and pyridine.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise via the addition funnel with vigorous stirring, maintaining the reaction temperature between 65-95°C.[4]

-

After the addition is complete, heat the reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases.[4]

-

Cool the reaction mixture and slowly add cold water with stirring to precipitate the crude product, a mixture of pentaerythritol tetrachloride and pentaerythritol trichlorohydrin.

-

Filter the precipitate and wash thoroughly with water. The crude product can often be used directly in the next step.

-

To the crude trichlorohydrin, add a solution of sodium hydroxide and heat the mixture under reflux for several hours to effect cyclization.

-

After cooling, the organic layer containing 3,3-bis(chloromethyl)oxetane can be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 3,3-bis(chloromethyl)oxetane can be purified by vacuum distillation.

Protocol 2: Synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Materials:

-

3,3-Bis(chloromethyl)oxetane

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-bis(chloromethyl)oxetane in anhydrous acetone.

-

Add sodium iodide (1.0 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS. The formation of a white precipitate (NaCl) will be observed.

-

After the reaction is complete (or has reached the desired conversion to the mono-iodinated product), cool the mixture to room temperature.

-

Filter off the precipitated sodium chloride and wash the solid with a small amount of acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a dilute aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-(chloromethyl)-3-(iodomethyl)oxetane can be purified by column chromatography on silica gel.

Data and Characterization

The following table summarizes key physical and spectral data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 3,3-Bis(chloromethyl)oxetane | C₅H₈Cl₂O | 155.02 | 95 °C (at 30 mmHg) | ~4.5 (s, 4H), ~3.8 (s, 4H) | ~76 (CH₂), ~46 (C), ~44 (CH₂Cl) |

| 3-(Chloromethyl)-3-(iodomethyl)oxetane | C₅H₈ClIO | 246.47 | (Predicted higher than precursor) | ~4.5 (d, 2H), ~4.4 (d, 2H), ~3.8 (s, 2H), ~3.6 (s, 2H) | ~76 (CH₂), ~46 (C), ~44 (CH₂Cl), ~10 (CH₂I) |

Note: NMR data are approximate and may vary depending on the specific instrument and conditions. The predicted shifts for the final product are based on known chemical shift ranges for similar functional groups.

Causality and Experimental Choices

-

Choice of Solvent in Finkelstein Reaction: Acetone is the solvent of choice due to the high solubility of sodium iodide and the poor solubility of sodium chloride, which drives the reaction to completion.[5][6] Other polar aprotic solvents like DMF can also be used.

-

Control of Stoichiometry for Mono-iodination: The use of a controlled amount of sodium iodide is critical to favor the formation of the mono-iodinated product over the di-iodinated byproduct.

-

Reaction Temperature: The Finkelstein reaction is typically performed at reflux to increase the reaction rate. However, for a selective reaction, starting at a lower temperature and gradually increasing it while monitoring the reaction progress may provide better control.

-

Work-up Procedure: The wash with sodium thiosulfate is essential to remove any traces of elemental iodine that may have formed, which could otherwise contaminate the final product.

Conclusion

The synthesis of 3-(chloromethyl)-3-(iodomethyl)oxetane is a robust and reproducible process that provides access to a valuable building block for medicinal chemistry and materials science. By understanding the underlying mechanisms of oxetane formation and the Finkelstein reaction, researchers can effectively synthesize this compound and utilize it in the development of novel molecules with enhanced properties. The protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this important chemical intermediate.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.

- Fleming, F. F., & Yao, L. (2003). Oxetanes. In Science of Synthesis (Vol. 33, pp. 287-316). Thieme.

- Searles Jr, S., & Butler, R. M. (1956). The Reaction of Pentaerythritol with Thionyl Chloride. The Journal of Organic Chemistry, 21(9), 1015-1017.

- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

- Streitwieser Jr, A. (1956).

-

Wikipedia contributors. (2023). Finkelstein reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- U.S. Patent No. 4,031,110 A. (1977). Method of preparing 3,3-Bis (chloromethyl) oxetane.

-

Organic Syntheses. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

-

AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6550, 3,3-Bis(chloromethyl)oxetane. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Finkelstein Reaction. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane - Google Patents [patents.google.com]

- 3. GB1112496A - Process for the preparation of 3,3-bis-(chloromethyl)-oxetane - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. byjus.com [byjus.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

physicochemical properties of 3-(Chloromethyl)-3-(iodomethyl)oxetane

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Authored by a Senior Application Scientist

Foreword: The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a cornerstone motif in modern drug discovery and advanced polymer science.[1][2] Its unique combination of high ring strain (approximately 106 kJ/mol), polarity, and metabolic stability makes it a highly sought-after building block.[1][2] This guide focuses on the heterobifunctional derivative, 3-(Chloromethyl)-3-(iodomethyl)oxetane, a versatile intermediate whose distinct physicochemical properties and differential reactivity offer significant advantages for researchers, medicinal chemists, and materials scientists. While direct experimental data for this specific compound is limited in public literature, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a comprehensive and predictive overview.

Core Physicochemical Profile

The introduction of two different halogens on the methyl substituents at the C3 position creates a molecule with significant potential for selective chemical transformations. Its physical properties are predicted by extrapolating from the well-characterized analogue, 3,3-bis(chloromethyl)oxetane (BCMO).[3][4][5]

Rationale for Predicted Properties: The substitution of a chlorine atom with a larger, more polarizable iodine atom is expected to increase the molecular weight, density, boiling point, and refractive index compared to BCMO. Solubility is anticipated to be poor in water but good in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Table 1: Comparison of Physicochemical Properties

| Property | 3,3-bis(chloromethyl)oxetane (BCMO) | 3-(Chloromethyl)-3-(iodomethyl)oxetane | Justification for Prediction |

|---|---|---|---|

| Molecular Formula | C₅H₈Cl₂O[5] | C₅H₈ClIO | Direct substitution |

| Molecular Weight | 155.02 g/mol [5] | 246.47 g/mol | Atomic weight difference (I vs. Cl) |

| Appearance | Solid / Finely divided powder[3][4] | Predicted to be a solid or high-boiling liquid | Increased molecular weight and polarity |

| Melting Point | 18.9 °C (66 °F)[4] | Predicted > 20 °C | Stronger intermolecular forces (van der Waals) |

| Boiling Point | 198 °C (lit.); 91.6 °C at 30 mmHg[3] | Predicted > 200 °C at atm. pressure | Increased molecular weight |

| Density | 1.29 - 1.4 g/mL at 25 °C[3] | Predicted > 1.5 g/mL | Higher mass of iodine atom |

| Refractive Index | n20/D 1.486 (lit.) | Predicted > 1.500 | Higher polarizability of iodine |

Structural Elucidation: Spectroscopic Signature

The structure of 3-(Chloromethyl)-3-(iodomethyl)oxetane would be unambiguously confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show two distinct singlets for the methylene protons of the chloromethyl and iodomethyl groups, and a singlet for the four equivalent protons of the oxetane ring. The chemical shift of the -CH₂I protons will be further downfield compared to the -CH₂Cl protons due to the deshielding effect of iodine.

-

¹³C NMR: The carbon spectrum will display distinct signals for the quaternary carbon (C3), the oxetane methylene carbons (C2/C4), the chloromethyl carbon, and the iodomethyl carbon.[6]

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 246, along with isotopic patterns corresponding to the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of I·, Cl·, CH₂I·, and CH₂Cl· radicals.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-O-C stretching of the ether linkage in the oxetane ring, and C-Cl and C-I stretching frequencies.

Synthesis and Purification Protocol

The most logical and efficient synthesis of the target compound is via a Finkelstein halogen exchange reaction on the readily available starting material, 3,3-bis(chloromethyl)oxetane (BCMO). This reaction leverages the greater nucleophilicity of iodide compared to chloride in an acetone solvent, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the product.

Protocol 3.1: Synthesis via Finkelstein Reaction

Objective: To synthesize 3-(Chloromethyl)-3-(iodomethyl)oxetane from 3,3-bis(chloromethyl)oxetane.

Materials:

-

3,3-bis(chloromethyl)oxetane (BCMO)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,3-bis(chloromethyl)oxetane (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.0-1.2 eq) to the solution. Expertise & Experience Insight: Using a slight excess of NaI can improve reaction rates, but a large excess may promote the formation of the di-iodinated byproduct. Careful stoichiometric control is key for monosubstitution.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure 3-(Chloromethyl)-3-(iodomethyl)oxetane.

Reactivity Profile and Mechanistic Pathways

The synthetic utility of this molecule stems from the differential reactivity of the two carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more labile than the carbon-chlorine bond, and iodide is a superior leaving group. This allows for selective nucleophilic substitution at the iodomethyl position under conditions that leave the chloromethyl group intact.

Selective Nucleophilic Substitution

This differential reactivity enables stepwise functionalization, a powerful strategy in multi-step synthesis.

Caption: SN2 displacement preferentially targets the C-I bond.

Protocol 4.1.1: Selective Amination

-

Dissolve 3-(Chloromethyl)-3-(iodomethyl)oxetane (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify by chromatography to yield the 3-(aminomethyl)-3-(chloromethyl)oxetane derivative.

Cationic Ring-Opening Polymerization (CROP)

Like other oxetanes, this monomer can undergo Cationic Ring-Opening Polymerization (CROP) initiated by strong acids or photo-acid generators.[7][8] This process yields a polyether backbone with pendant chloromethyl and iodomethyl groups, creating a highly functional polymer scaffold.

Trustworthiness Insight: The polymerization rate can be sluggish for some oxetanes. The rate-determining step is often the ring-opening of the stable tertiary oxonium ion intermediate.[7] The presence of electron-withdrawing halogen substituents can influence this rate.

Caption: General mechanism for Cationic Ring-Opening Polymerization of oxetanes.

Applications in Drug Discovery and Materials Science

The unique structure of 3-(Chloromethyl)-3-(iodomethyl)oxetane makes it a valuable tool for advancing complex molecular design.

-

Medicinal Chemistry: The oxetane motif is frequently used as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability.[1][9][10] This bifunctional building block allows for the divergent synthesis of compound libraries. One halogen can be used as an attachment point to a core scaffold, while the second remains available for late-stage functionalization to probe structure-activity relationships (SAR).

-

Polymer and Materials Science: CROP of this monomer produces functional polyethers. The pendant haloalkyl groups can be post-modified via nucleophilic substitution to introduce a wide array of functionalities, such as azides for "click" chemistry (as seen with BCMO in the synthesis of energetic polymers like PolyBAMO), cross-linking agents, or chromophores.[4]

Safety and Handling

While specific toxicity data for 3-(Chloromethyl)-3-(iodomethyl)oxetane is not available, the closely related 3,3-bis(chloromethyl)oxetane is classified as an extremely hazardous substance in the United States.[4]

-

Health Hazards: Acute exposure to BCMO may cause irritation of the eyes, skin, and respiratory tract.[3][11] It is a potential lacrimator and may cause kidney damage and central nervous system effects if ingested.[3][4]

-

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]

- 5. Oxetane, 3,3-bis-(chloromethyl) [webbook.nist.gov]

- 6. 3,3-BIS(CHLOROMETHYL)OXETANE(78-71-7) 13C NMR [m.chemicalbook.com]

- 7. radtech.org [radtech.org]

- 8. radtech.org [radtech.org]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

3-(Chloromethyl)-3-(iodomethyl)oxetane CAS number 35842-61-6

An In-depth Technical Guide to 3-(Chloromethyl)-3-(iodomethyl)oxetane (CAS 35842-61-6)

Executive Summary

3-(Chloromethyl)-3-(iodomethyl)oxetane is a halogenated derivative of the increasingly significant oxetane heterocyclic system. Possessing a strained four-membered ether ring and two distinct reactive halomethyl side chains, this compound represents a versatile, yet under-explored, building block at the intersection of polymer science and medicinal chemistry. Its asymmetric substitution offers unique potential for creating advanced polymers through cationic ring-opening polymerization (CROP) and for synthesizing novel therapeutics, underscored by preliminary findings of its biological activity. This guide provides a comprehensive technical overview, including its molecular profile, a detailed synthetic protocol, chemical reactivity, and a discussion of its dual applications for researchers, chemists, and drug development professionals.

The Oxetane Scaffold: A Primer on a Privileged Structure

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern chemistry. Its inherent ring strain (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, rendering it a useful synthetic intermediate.[1] Conversely, when incorporated into larger molecules, the oxetane moiety is often stable and can significantly improve the physicochemical properties of parent compounds.[1][2][3] In medicinal chemistry, oxetanes are frequently employed as polar bioisosteres for less desirable functional groups like gem-dimethyl or carbonyl groups.[1][3][4] This substitution can enhance aqueous solubility, metabolic stability, and cell permeability while improving the overall three-dimensional character of a drug candidate.[1][5]

Molecular Profile: 3-(Chloromethyl)-3-(iodomethyl)oxetane

This specific molecule is a 3,3-disubstituted oxetane featuring both a chloromethyl and an iodomethyl group. This unique asymmetric halogenation provides two distinct points of reactivity for sequential, selective chemical modifications.

Chemical Structure

Physicochemical and Safety Data

While exhaustive experimental data is limited, the following properties have been compiled from available safety data sheets and chemical databases.

| Property | Value | Source |

| CAS Number | 35842-61-6 | [6] |

| Molecular Formula | C₅H₈ClIO | [7] |

| Molecular Weight | 246.47 g/mol | N/A |

| Appearance | Not specified; likely a liquid or low-melting solid | N/A |

| Hazard Identification | Irritant; May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [6] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | [6] |

Synthesis and Manufacturing

The most logical and efficient synthesis of 3-(Chloromethyl)-3-(iodomethyl)oxetane involves a selective halide exchange reaction on a readily available precursor, 3,3-bis(chloromethyl)oxetane (BCMO).

Proposed Synthetic Pathway

The synthesis is a two-stage process. First, the BCMO precursor is synthesized, followed by a selective Finkelstein reaction to replace one chlorine atom with iodine.

BCMO is commercially available and can be formed via the cyclization of pentaerythritol trichlorohydrin using a base like sodium hydroxide.[8] The key step is the subsequent mono-iodination.

Detailed Protocol: Finkelstein Reaction for Selective Mono-iodination

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of one halogen for another. Its success in this context relies on the differential solubility of sodium halides in an acetone solvent.

Causality and Experimental Choices:

-

Solvent: Acetone is the solvent of choice because sodium iodide (NaI) is soluble in it, whereas the sodium chloride (NaCl) product is not.[9]

-

Le Chatelier's Principle: The precipitation of NaCl from the reaction mixture drives the equilibrium towards the products, ensuring a high conversion rate.[9]

-

Stoichiometry: Using approximately one equivalent of NaI relative to BCMO favors mono-substitution. A large excess of NaI would increase the likelihood of forming the di-iodo product.

-

Temperature: The reaction is typically performed at reflux to increase the reaction rate, although prolonged heating can lead to side reactions.[9]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagents: To the flask, add 3,3-bis(chloromethyl)oxetane (BCMO) (1.0 eq). Dissolve it in anhydrous acetone.

-

Addition: Add sodium iodide (NaI) (1.0-1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. A white precipitate (NaCl) should begin to form. Monitor the reaction progress using TLC or GC-MS. The reaction may take several hours to days to reach optimal conversion.[9]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the precipitated NaCl and wash the solid with a small amount of cold acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by dissolving it in a suitable organic solvent (e.g., diethyl ether), washing with water and brine to remove any remaining salts, drying over an anhydrous salt (e.g., MgSO₄), filtering, and concentrating. Final purification is typically achieved via vacuum distillation or column chromatography.

Applications in Polymer Science

Like its BCMO precursor, 3-(chloromethyl)-3-(iodomethyl)oxetane is a prime candidate for Cationic Ring-Opening Polymerization (CROP).[10] This process is initiated by strong acids or Lewis acids and proceeds via the cleavage of the strained ether bond.

Mechanism of Cationic Ring-Opening Polymerization (CROP)

The polymerization of oxetanes can proceed through two main mechanisms: the activated chain end (ACE) and the activated monomer (AM) mechanisms.[11] The resulting polymer features a stable polyether backbone with pendant chloromethyl and iodomethyl groups.

Potential Polymer Properties and Advantages

-

Post-Polymerization Modification: The two different pendant halogens offer a unique advantage. The C-I bond is significantly more labile than the C-Cl bond, allowing for selective post-polymerization modification. For example, the iodo group could be substituted with an azide to create an energetic polymer, while leaving the chloro group intact for subsequent cross-linking reactions.

-

Tunable Properties: Copolymerization with other oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (BAMO), can be used to fine-tune the physical and energetic properties of the final material.[12]

-

Asymmetry: The random orientation of the chloromethyl and iodomethyl groups along the polymer chain would likely disrupt chain packing and reduce crystallinity compared to the polymer derived from the symmetric BCMO, potentially leading to more amorphous, elastomeric materials.

Applications in Drug Discovery and Medicinal Chemistry

The structure of 3-(chloromethyl)-3-(iodomethyl)oxetane is highly relevant to modern drug discovery programs.

A Versatile Building Block for Lead Optimization

The true value of this molecule in medicinal chemistry lies in its utility as a synthetic intermediate. The two reactive handles allow for the introduction of the beneficial oxetane core into a target molecule, followed by further elaboration.

The greater reactivity of the iodomethyl group makes it an ideal site for initial carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira cross-couplings, which are cornerstones of modern medicinal chemistry.[13] The less reactive chloromethyl group can then be modified in a subsequent step.

Documented Pharmacological Activity

A study has shown that 3-(chloromethyl)-3-(iodomethyl)oxetane possesses a pronounced broncholytic effect, comparable to that of the established drug euphyllin.[14] This finding, while preliminary, strongly suggests that the molecule itself or its derivatives could be promising leads for the development of new treatments for respiratory conditions like asthma. The study also noted that iodo-containing oxetanes exhibited lower toxicity than their chlorinated counterparts, further enhancing their therapeutic potential.[14]

Conclusion and Future Outlook

3-(Chloromethyl)-3-(iodomethyl)oxetane, CAS 35842-61-6, is a strategically designed chemical entity with significant, albeit largely untapped, potential. Its asymmetric halogenation provides a platform for both advanced polymer design and sophisticated medicinal chemistry. For material scientists, it offers a route to functional polyethers with sites for selective, orthogonal modification. For drug discovery professionals, it is a valuable building block for incorporating the property-enhancing oxetane scaffold into novel therapeutics, with evidence suggesting inherent biological activity. Further research into its polymerization behavior and its exploration as a scaffold in various therapeutic areas is highly warranted and promises to yield exciting innovations.

References

-

Zarudii FS et al. (1985). Khim-Farm Zh 19 (2): 161-5. Sourced from PubChem CID 6550, Oxetane, 3,3-bis(chloromethyl)-. [Link]

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Wessjohann, L. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

-

ResearchGate. (n.d.). Common oxetane derivatives used in cationic ring-opening polymerization. [Link]

-

Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Wadsworth, S. J., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

-

RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. [Link]

-

RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

-

Thompson, J. (2014). Oxetane: Drug Development, Synthesis & Applications. The Dong Group Literature Seminar. [Link]

-

Wikipedia. (n.d.). 3,3-Bis(chloromethyl)oxetane. [Link]

-

NIST. (n.d.). Oxetane, 3,3-bis-(chloromethyl)-. NIST WebBook. [Link]

-

ResearchGate. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). [Link]

-

Organic Syntheses. (n.d.). Procedure for Finkelstein reaction. [Link]

-

Wikipedia. (n.d.). 3,3-Bis(azidomethyl)oxetane. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Page loading... [guidechem.com]

- 8. 3,3-Bis(chloromethyl)oxetane - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. radtech.org [radtech.org]

- 11. researchgate.net [researchgate.net]

- 12. 3,3-Bis(azidomethyl)oxetane - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in 3-(Chloromethyl)-3-(iodomethyl)oxetane

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-(chloromethyl)-3-(iodomethyl)oxetane, a unique trifunctional building block with significant potential in chemical synthesis and drug discovery. The document elucidates the delicate interplay between the strained oxetane ring and the two distinct haloalkyl substituents at the C3 position. A core focus is placed on the chemoselectivity of nucleophilic substitution reactions at the chloromethyl and iodomethyl groups, alongside an exploration of the conditions governing the stability and ring-opening of the oxetane core. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively harness the synthetic utility of this versatile molecule.

Introduction: The Oxetane Moiety in Modern Chemistry

Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become a privileged structural motif in medicinal chemistry and materials science.[1] Their inherent ring strain, estimated at approximately 25.5 kcal/mol, renders them susceptible to ring-opening reactions, providing a pathway to unique 1,3-difunctionalized acyclic structures.[2] Conversely, the oxetane ring can act as a metabolically stable, polar surrogate for more common functionalities like gem-dimethyl groups or carbonyls, often improving the physicochemical properties of drug candidates.[3] The 3,3-disubstituted pattern, in particular, enhances the stability of the oxetane ring, making these derivatives attractive for incorporation into complex molecular architectures.[4]

3-(Chloromethyl)-3-(iodomethyl)oxetane presents a particularly interesting case study. The presence of two different halogens on the C3 substituents introduces a level of complexity and synthetic opportunity, demanding a nuanced understanding of its reactivity to achieve selective transformations.

Structural Features and Inherent Reactivity

The reactivity of 3-(chloromethyl)-3-(iodomethyl)oxetane is dictated by three key features: the strained oxetane ring, the primary chloromethyl group, and the primary iodomethyl group.

-

The Oxetane Ring: The four-membered ring is susceptible to cleavage under acidic conditions, a reaction driven by the relief of ring strain.[5] The oxygen atom can be protonated by a Brønsted acid or coordinate to a Lewis acid, activating the ring for nucleophilic attack. In general, 3,3-disubstituted oxetanes exhibit greater stability towards ring-opening compared to their less substituted counterparts due to steric hindrance.[1]

-

The Halomethyl Groups: Both the chloromethyl and iodomethyl groups are primary alkyl halides, making them amenable to nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. However, the nature of the halogen atom significantly influences the reactivity of these groups.

Diagram of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Caption: Structure of 3-(Chloromethyl)-3-(iodomethyl)oxetane.

Chemoselectivity in Nucleophilic Substitution: A Tale of Two Halogens

A critical aspect of the reactivity of 3-(chloromethyl)-3-(iodomethyl)oxetane is the differential reactivity of the C-Cl and C-I bonds in nucleophilic substitution reactions. This chemoselectivity allows for the sequential functionalization of the molecule.

The Superior Leaving Group: Iodide

In SN2 reactions, the rate of reaction is highly dependent on the ability of the leaving group to depart. The leaving group ability of the halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This trend is primarily governed by two factors:

-

Basicity: Weaker bases are better leaving groups. Iodide is the conjugate base of a very strong acid (HI), making it a very weak base and thus an excellent leaving group.[7]

-

Polarizability: Larger atoms like iodine have more diffuse electron clouds that are more easily distorted, which helps to stabilize the developing negative charge in the transition state.[8]

Therefore, the iodomethyl group in 3-(chloromethyl)-3-(iodomethyl)oxetane is significantly more reactive towards nucleophiles than the chloromethyl group. This allows for selective substitution at the C-I bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

Workflow for Selective Nucleophilic Substitution

Caption: General workflow for the selective functionalization of 3-(Chloromethyl)-3-(iodomethyl)oxetane.

Experimental Protocol: Selective Azidation

This protocol describes the selective conversion of the iodomethyl group to an azidomethyl group, a versatile functional handle for further chemistry such as click reactions or reductions to amines.

Materials:

-

3-(Chloromethyl)-3-(iodomethyl)oxetane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-(chloromethyl)-3-(iodomethyl)oxetane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 3-(azidomethyl)-3-(chloromethyl)oxetane, can be purified by column chromatography on silica gel.

Self-Validation: The success of the selective substitution can be confirmed by ¹H and ¹³C NMR spectroscopy, where the disappearance of the signal corresponding to the iodomethyl protons and the appearance of a new signal for the azidomethyl protons will be observed. The persistence of the chloromethyl proton signals confirms the chemoselectivity.

Reactivity of the Oxetane Ring: Stability and Ring-Opening

While the halomethyl groups provide sites for substitution, the oxetane ring itself possesses a unique reactivity profile.

Stability Under Neutral and Basic Conditions

The 3,3-disubstituted oxetane core in 3-(chloromethyl)-3-(iodomethyl)oxetane is generally stable under neutral and basic conditions.[9] This stability allows for a wide range of nucleophilic substitution reactions to be performed on the side chains without compromising the integrity of the four-membered ring.

Acid-Catalyzed Ring-Opening

The oxetane ring is susceptible to cleavage under acidic conditions.[5] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack on one of the ring carbons.

Mechanism of Acid-Catalyzed Ring-Opening

Caption: General mechanism for the acid-catalyzed ring-opening of an oxetane.

The regioselectivity of the ring-opening of unsymmetrical oxetanes is influenced by both steric and electronic factors. In the case of 3,3-disubstituted oxetanes, nucleophilic attack typically occurs at the less sterically hindered C2 or C4 positions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol outlines the acid-catalyzed ring-opening of 3-(chloromethyl)-3-(iodomethyl)oxetane using water as the nucleophile to yield a diol.

Materials:

-

3-(Chloromethyl)-3-(iodomethyl)oxetane

-

Tetrahydrofuran (THF)

-

Water

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 3-(chloromethyl)-3-(iodomethyl)oxetane (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by TLC.

-

Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting diol, 2-(chloromethyl)-2-(iodomethyl)propane-1,3-diol, can be purified by column chromatography or recrystallization.

Self-Validation: The ring-opening can be confirmed by the disappearance of the characteristic oxetane proton signals in the ¹H NMR spectrum and the appearance of two new hydroxyl proton signals. Infrared (IR) spectroscopy will also show a broad O-H stretch.

Quantitative Data Summary

| Property | 3-(Chloromethyl)-3-(iodomethyl)oxetane | Reference |

| Molecular Formula | C₅H₈ClIO | [10] |

| Molecular Weight | 246.47 g/mol | [10] |

| CAS Number | 35842-61-6 | [10] |

| Reactivity of C-X bond (SN2) | C-I > C-Cl | [6][7] |

Conclusion: A Versatile Tool for Chemical Innovation

3-(Chloromethyl)-3-(iodomethyl)oxetane is a highly valuable synthetic intermediate whose reactivity is governed by a delicate balance of factors. The pronounced difference in the leaving group ability of iodide and chloride allows for predictable and selective nucleophilic substitutions at the C3 side chains. This chemoselectivity, coupled with the conditional stability of the oxetane ring, opens up a vast chemical space for the design and synthesis of novel molecules. A thorough understanding of the principles outlined in this guide will empower researchers to unlock the full potential of this unique building block in their synthetic endeavors.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Lentskan, E., Semenchenko, O., Lynnyk, S., Granat, D., Vashchenko, B., Hoida, A., ... & Ryabukhin, S. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3, 3-disubstituted building blocks. ChemRxiv. [Link]

-

Ahmad, S., & Kumar, A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(16), 1395-1425. [Link]

-

What Makes A Good Leaving Group? – Master Organic Chemistry. (2025, March 4). Retrieved from [Link]

-

Leaving Groups - Chemistry LibreTexts. (2019, August 12). Retrieved from [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

Pisharath, S., & Ang, H. G. (2007). Synthesis and thermal decomposition of GAP–Poly(BAMO) copolymer. Polymer Degradation and Stability, 92(7), 1365-1377. [Link]

-

Synthesis of 3-azidomethyl-3-methyloxetane. (n.d.). ResearchGate. Retrieved from [Link]

-

Finkelstein Reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

Mild Intramolecular Ring Opening of Oxetanes. (2019). Organic Letters, 21(23), 9642–9645. [Link]

-

Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O═H Insertion and C═C Bond-Forming Cyclization. (2016). The Journal of Organic Chemistry, 81(17), 7586–7595. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews, 116(19), 12150–12233. [Link]

-

Oxetane, 3,3-bis(chloromethyl)-. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals. Retrieved from [Link]

-

Oxetane Presentation.pptx. (n.d.). The Dong Group. Retrieved from [Link]

Sources

- 1. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F⁻ ii) CH₃COO⁻ (AcO.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. cas 35842-61-6|| where to buy 3-(Chloromethyl)-3-(iodomethyl)oxetane [german.chemenu.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of 3-(Chloromethyl)-3-(iodomethyl)oxetane

Abstract

The oxetane motif is increasingly utilized in medicinal chemistry as a versatile scaffold to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The functionalized derivative, 3-(Chloromethyl)-3-(iodomethyl)oxetane, represents a key intermediate for introducing this valuable structural unit. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive analysis of the thermal stability of 3-(Chloromethyl)-3-(iodomethyl)oxetane, grounded in fundamental chemical principles and established analytical methodologies. We will explore the likely decomposition pathways, detail the experimental workflows for assessing thermal liability, and offer insights into safe handling and storage protocols.

Introduction: The Dichotomy of Reactivity and Stability

The 3,3-disubstituted oxetane framework is a cornerstone for creating complex molecular architectures in drug discovery.[2] The presence of two distinct halomethyl arms—chloromethyl and iodomethyl—on 3-(Chloromethyl)-3-(iodomethyl)oxetane provides orthogonal reactivity for sequential chemical modifications. However, the very features that make this molecule an attractive synthetic building block also introduce potential thermal instabilities. The inherent ring strain of the oxetane core (approximately 25.5 kcal/mol) and the disparate bond energies of the carbon-halogen bonds present a complex thermal profile.[3]

A thorough understanding of a compound's thermal stability is not merely an academic exercise; it is a critical component of risk assessment, process safety, and quality control in drug development. Uncontrolled thermal decomposition can lead to pressure buildup, the release of toxic gases, and the degradation of valuable intermediates. This guide is designed to equip researchers with the theoretical knowledge and practical protocols necessary to confidently handle and utilize this potent chemical entity.

Theoretical Framework: Predicting Thermal Decomposition Pathways

The thermal decomposition of 3-(Chloromethyl)-3-(iodomethyl)oxetane is dictated by the relative strengths of its covalent bonds and the stability of the resulting intermediates. The primary competing pathways are homolytic bond cleavage and molecular elimination.

The Weakest Link: Carbon-Iodine Bond Homolysis

The Carbon-Iodine (C-I) bond is the most labile covalent bond in the molecule, with a bond dissociation energy (BDE) significantly lower than that of the Carbon-Chlorine (C-Cl), Carbon-Carbon (C-C), or Carbon-Oxygen (C-O) bonds. Consequently, the most probable initial decomposition step is the homolytic cleavage of the C-I bond.[4][5][6][7]

Pathway A: C-I Bond Fission This pathway generates a primary alkyl radical centered on the oxetane core and a free iodine atom. The resulting radical is a highly reactive intermediate that can undergo several subsequent reactions, including:

-

Dimerization: Recombination of two radicals.

-

Hydrogen Abstraction: Reaction with solvent or other molecules.

-

Rearrangement: Potential for ring-opening or other structural changes.

Alternative Routes: Molecular Elimination and Ring Opening

While C-I bond fission is dominant, other pathways cannot be discounted, particularly at elevated temperatures.

Pathway B: HI Elimination A concerted, four-center molecular elimination reaction can produce an exo-methylene oxetane and hydrogen iodide (HI).[4][5] This pathway is common in the thermal decomposition of alkyl iodides. The HI produced is a strong acid and can act as a catalyst for subsequent degradation reactions.

Pathway C: Acid-Catalyzed Ring Opening The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening reactions in the presence of strong acids.[8][9] The generation of HI via Pathway B could catalyze the cleavage of the C-O bonds in the oxetane ring, potentially leading to oligomerization or polymerization, a known reaction mode for oxetanes.[10][11]

The diagram below, generated using DOT language, visualizes these primary competing decomposition pathways.

Caption: Primary thermal decomposition pathways of 3-(Chloromethyl)-3-(iodomethyl)oxetane.

Experimental Assessment: A Validated Workflow

A robust evaluation of thermal stability requires a multi-technique approach. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), particularly when coupled with evolved gas analysis (EGA), provides a comprehensive picture of decomposition events.

Core Analytical Techniques

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and the onset temperature and enthalpy of exothermic decomposition events.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It quantifies mass loss associated with decomposition and volatilization.

-

TGA-Mass Spectrometry (TGA-MS) / TGA-Infrared Spectroscopy (TGA-FTIR): Couples the TGA instrument to a mass spectrometer or FTIR spectrometer to identify the chemical nature of the gases evolved during decomposition.

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis.

Caption: Experimental workflow for assessing thermal stability.

Detailed Experimental Protocols

Protocol 1: DSC Analysis for Decomposition Onset

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 3-(Chloromethyl)-3-(iodomethyl)oxetane into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

-

Method Parameters:

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 350°C.

-

-

Atmosphere: Nitrogen purge gas at 50 mL/min.

-

-

Analysis: Run the experiment. Determine the extrapolated onset temperature (T_onset) of any significant exothermic event, which indicates the start of thermal decomposition. Integrate the peak to determine the enthalpy of decomposition (ΔH_d).

Protocol 2: TGA-MS for Mass Loss and Evolved Gas Analysis

-

Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Method Parameters:

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp at 10°C/min to 400°C.

-

-

Atmosphere: Helium purge gas at 50 mL/min (Helium is used for its inertness and low molecular weight, ideal for MS interfacing).

-

MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range of 10-300 amu.

-

-

Analysis: Correlate each mass loss step observed in the TGA curve with the corresponding ion currents from the MS data to identify the evolved gases. Look for characteristic ions of expected fragments (e.g., I₂, HI, HCl).

Anticipated Results and Data Interpretation

Based on the theoretical framework, a hypothetical dataset for 3-(Chloromethyl)-3-(iodomethyl)oxetane is summarized below.

| Parameter | Analytical Technique | Expected Observation | Interpretation |

| Melting Point | DSC | Endotherm around 40-60°C | Phase transition from solid to liquid. |

| Decomposition Onset (T_onset) | DSC | Exotherm starting at ~150-180°C | The onset of energetic thermal decomposition. |

| Enthalpy of Decomposition (ΔH_d) | DSC | Significant exothermic value (>200 J/g) | Indicates a high-energy decomposition process. |

| Initial Mass Loss | TGA | A distinct mass loss step starting around T_onset | Corresponds to the initial loss of the most labile fragment. |

| Evolved Gas Analysis | TGA-MS | Detection of I₂ (m/z 254) and/or HI (m/z 128) | Confirms that the initial decomposition involves the cleavage of the C-I bond or elimination of HI. |

| Subsequent Mass Loss | TGA | Further mass loss at higher temperatures | Degradation of the remaining oxetane structure. |

| Final Residue | TGA | Low percentage of residue at 400°C | Indicates near-complete decomposition into volatile products. |

The initial mass loss event is the most diagnostic. If it corresponds to the loss of an iodine atom (127 g/mol ) or HI (128 g/mol ), it provides strong evidence for Pathway A or B being the primary decomposition trigger. Subsequent detection of fragments related to the oxetane ring would indicate the further breakdown of the core structure.

Safety, Handling, and Storage Recommendations

Given the predicted thermal lability, the following precautions are essential:

-

Storage: Store the compound at reduced temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize degradation. Protect from light, as photolytic cleavage of the C-I bond can also occur.

-

Handling: Handle in a well-ventilated fume hood. Avoid heating the compound above its melting point for extended periods. When used in reactions, consider adding it to the reaction mixture at a controlled rate to manage any potential exotherms.

-

Scale-up: Before performing reactions on a larger scale, a comprehensive thermal hazard assessment, including DSC analysis, is mandatory to define safe operating limits.

Conclusion

3-(Chloromethyl)-3-(iodomethyl)oxetane is a valuable synthetic intermediate whose utility is tempered by its inherent thermal instability. The primary decomposition pathway is anticipated to be initiated by the cleavage of the weak Carbon-Iodine bond, occurring at moderately elevated temperatures. This event can trigger a cascade of further degradation, including potential ring-opening of the strained oxetane core. A rigorous analytical approach combining DSC and TGA-MS is crucial for quantifying its thermal limits. By understanding these decomposition pathways and adhering to strict handling and storage protocols, researchers can safely and effectively leverage the synthetic potential of this versatile building block in drug discovery and development.

References

- Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQSqKOHWWPrv1xIT9o9b0-Z-2G1bMHA6WP9eRNF-FhYbVMk1Hzb92rGZJ-eaxdGmfGGIpGdQTct5xrB-TIucp0yR_pwN4RY6N0Y3gfhkqhgbtG6KH-J5ixa-50mB_7RZSeaAcvIg==]

- Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides. American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXGFMv4SQhIdiC6g7un4LucCzjaJZIpkAwEZFW1IOjZsGN6D0G--KupMGxQDZBDyDVWy0I0UU9IWXw1aAjAOnd3icup631RqVwdv5z3npX2pgkJ4rJSdjsy8LkXlEf6dOwLBeucu7_9c0=]

- Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFK0yOU8VNrii2kqE2dR4brUwjkuHGJljec_T6Ffphh5T-kJGGlWkXXnJQkv9L1UzRjrfvllX1B8UAa-Kdzky1v8eQOoLB8a76NYVC24uc37lWT7xMdsSuU06n3_p0VQtxtWlQj5eHH5Uz9fCj55T_4lzxQwfk3mNKqSDgHtObXgA3DjLE7wdfEyMhkJQCnkapr2K9EPpLol_57U6aMCh2gkisreuqSNav]

- Rearrangements occurring during the Thermal Decomposition of Alkyl Chloroformates. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8uy9rbAOMhlnv7HIs14jE47BEXvuImnNNU6VgtBFbKni_HeCOIf_RoTLnIerY_vtoRX8tpmK2tEOM9I0l1dpfxJxYsZz2Muixv0hVWo6tSlw0RTcAQ1andgc8IUIeAMPZbE0IpA--mYj_Csi-z5uiLWRNhmi3DtI2UQ==]

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoQDRqcu99cvu9knSsmPds9SkifcmW-DKIQtuuy2G9ZDxxq2276HLNE54hwgvVK-fPHPPieqRvLalwoegyjXSrge122DnVvIlv_mVNYBI6mkcrfLY3yMS2a5gVhP-C5gbY73T8l-tJ1M9jRx-90L4=]

- Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZbySPrLJxBlDIC3jp84HdcqwKuKusI8XDulXKdqfAs2qhutQbv57uFNjkBK1ThfTO4ywnSaVn-Ilj_ogmvLL1gtWXU04E_YTzeORLlBtMxLa6fGeQBfyOCzMb5sn0qHT9CznuLw5R]

- THE THERMAL STABILITY OF ALKYL HYPOCHLORITES. IChemE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-guKQt20rtQsYfgJ-9ygh0pdChBxrwag-xlxRVnqHMQr5hzm52CpbZdZryg-cvNDgwuVL9XDEAH00ooTY0bBHm_xMqBnRLqKcJciNoy-frEtpUgJ1cxI_BzRcAOxb9Wenup-VwkRnF14MKMxv2g==]

- Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAOXLTpAP5VhZ45LdKcJid76XMWeAGXhVwF9im6c4IBeOh_OrGComM2fGFwfaXKXguh_mzgs6pt8oRoonAkygP6mL-N9aMgmosTa-PGOvBRylQq7uIcxeqXRn5KxBpunijErkV7_ao41v4wDlBfQI8sKmgrrLwXOR2mC9f]

- Kinetic Study of Ring-Opening Polymerization of Oxepane. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq8KhQX3OAoz05MKEB0Vm6be1Axv1v9NZn-iQf8Jt8xWSoaEb-lRmOHczPpZbB-9FIiqU2Vn27UdcaT59D0tw7xJuQTK_oVkqBtVS5YIBQkcY2gNoDuvgd23NoIuswik2zh46B8crA]

- Why can alkyl iodides not be prepared by directly heating iodine with alkenes? Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNRicSC5PzLphW7_Zk_r7dM39q7vlKUXkxxTPl3y465fwb4ykYFUzRQx4C8NpnL2GHoXGwrEKMckDIK5RE2sfA5EmJYCmSz-Pdxt6RKBjOM9UfjqhWZoSZfCMGkjzXiYYvkEycSp7se8SDsdk2rDVi9_9liIDThD2Xyln2LMF8KjnaD-vYnqYGEuRpCNeMSuWBVfDXAIpWJLpt7mRs6w==]

- Thermal decomposition of triphenylphosphonium alkyl ester salts. Repositorio Uchile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNgWBNWiZ3ZUtBAVA8YGMIRRb4ru4SVTSUY2qQLOS8fhcxs7gaGFh41XQSw3j7dm8Qt2QglbuZTEjuuN6ysBZCntx4v-nd8tTFjJm-n6UQy89J6I_iHTmMuAX_yFy7zlgFdlgdr0Wv8xgwXQ==]

- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkrnR4W28fzERBebYuGibS7KoY49DvQy9_etSjaVeVWlzmBQUQ-gJ-sVvwxU7IHC24IZzF7EMTUvKJtYTEz8dCT6gUgebTti_3j5RGWo36eIYjzvTwj3Ud1PCcU1CcONVMfWrafoyHgy-okZt8ZlnRwIgA-xdES4Cr8wxGZ0xyv-3X8SR3cBhLiyyJf3qvu-g66Iv1DFgGfLoMEo09ucbVglZccFo=]

- Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEruc5VbU2GFgKnrP-QAaPRtIHQX1cdl0plBjSy3urwI3An4TWk4xUDBaIP_Qd6BRTi7ZVXVYaNvFKVqhwj31shelFDubXTPHoKl0cF4PmL06OLYx19DHrENf_KBHlu2K8FhuT-9ZYqosFoS2uDmM0enMLhzJ0anPvg3I3uLXt0rhy494-IAyUMpSYVlLUAaAdHQt6inyk2wwy56top5NYBfFFIK9tQbad6Aqwp65obFndJFedwpkDZdBeh1JgQPLg06yvroJU_E6o3ouJU4DGSqPsddiC_jRjx-SS-36l2JsOOLg==]

- THE THERMAL REACTIONS OF HYDROGEN IODIDE WITH ALKYL IODIDES1. The Journal of Physical Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0JYx52RSOYmV0wlfhisgoumvDpI8ihPHRafaJWzJA24hn6-BS4WCJkS1SOH2VIR_iGGSnWnP3D8MY971KLo--Bezxq2G5rwsZKPfSETl8VLG6G5Vaawf4wXkzK5C5KlmBXEr9LAQM]

- Oxetane, 3,3-bis-(chloromethyl)-. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBoQaLoXv7uhUjfZR_Wsri8fuLt-6JqpZYwQ4T8CEO2qvN__BtP_Oqr5_sLgiDFv1WZ53QFIGa_mNDPLOilAX-u8W2arZY68e3tQwOoHVMuwRNl_h6aoD0pgs6dyu2znXYm1hAPAVw1vkYV6bmAZeUa4=]

- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [https://vertexaisearch.cloud.google.

- 3,3-Bis(chloromethyl)oxetane AldrichCPR 78-71-7. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC0YS0-qHAoOhzx4YoMMzVXWyaUCwjl7tUW3ZY6G1sJQNqOBUpIQtLLHoxqxbR9N4gA3OkZDodSI074mdkDtRFJIwM3tBtDkK3SSjYOXtM82By3M6tCMYmBb7DvTCxNQ0uekMlyxr54M5ggKqHy9zjBSdosbLn]

- Crystallization Behavior of Poly(3,3-bis(Ethoxymethyl) Oxetane) and Poly(3,3-bis(Azidomethyl) Oxetane). DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErqEdw5DZPxO91Fnw7pXQJBcWNgUbJJvKltRYrscDDWhGHN-qieZCxmpWC9DjXYRMxa3kspopocUDocDEGVQl-Sr5filVA2p3RsBbLECoth6ur5GOCwqzxDhe-00-u6O7bkAG-xxHhWi0=]

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkBUiYRVd-D5Tc-x_UPTVMrKDBDtC27IDRuk8zifxZznYruT4F_B9le6uDqZnEwolLmVpMU79zw4Jd0_YspGO0huctWmd0S27sCBj661Ct3wbYPVUwbyZRKEGpnZ2-0ZmeFPDGGga9CLhGQbswP7vzcSqznmfaECV1xpGdycCzLs-D3dnGwGAEcNAMH-weLVwcnycQA-6pLWRb0bDeKuPBMI45KtICleYnV5WZ99oCz4xjsHNhNW4yBxeiy3c2Kz28QGMzXOwUgE4oXRZSaYnaVMI05_4QIo0yRSTuzp8GfYeIVy2fM8y9VbTMlqZGuBICAAT2oHJdLrR9qLwhrTD2V0LCcz2fgJ7SvXruHZXwQ3Q=]

- Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpFf1gUhFy9TNE54_sTrnVyaboGti29UXRw6v0tc9b2KNObXCpG1_hRPsDiE1JdSr7e6Qe8JJt5HChSufGeXl1enye3vEi5Cze5QwV9MD-Iv3sKzpv_5skkM9cgtziYe54NjXkMnqdDnMKFYBz]

- Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkR7RS9q_FbSTM5YVbq3Y_EPfHzvm1-uSOTzKRFaIiv2PYv6S_vE44XA1L6GN-NYdgakK07UOp5uJ6cWl0d2OGW6JZIsyQ9cGkTgywhmk_XSEfTLyMZjyABgXIlv2k9wNhpsiceB7s8eWVRneJZgYzI6K_gYCSBbaU7yvbbMwfUkfy]

- Thermal Decomposition Mechanism for Ethanethiol. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbPgE4lH1JapC3uolg0e88xMlhNuVLuiwqPC2glZpvtE_9CJujojtPATxVh2DzjH29VQgJQ2uvNbyX6YWxn0EDQyhvkC6ZHoZS1oKKkZZeyaOWXWFiX_kUlzvDONbaU4B2lZqMuCQWn_vchSw=]

- Oxetanes in Drug Discovery Campaigns. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJr4Wj9SoNcKmQhprVQOVptlZQzuO9uNo-NGBdFlf08j6omt-heSm_A-pLCA-k6puatJtZ5lCLvFxubdQWm1Uu8WuRBXKZ3v1Xtt6wHzNx6MrdhqT-_cnnhIKSCss-xsS92RWGtBoxulsjMI8l]

- Chemical Space Exploration of Oxetanes. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_V1klC0yOfhFGgay83ka2a7LnngbhRp8V3EW85RbKKV42EccX_nD8aZ4Yq3iBif6LPd2OpBRDrKwVwVhVstgnOmF2T_2vf0I_01q123nqQ4jxRD7zHMOs4kyk1uERzPx09mmV]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Solubility Profile of 3-(Chloromethyl)-3-(iodomethyl)oxetane: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The oxetane motif has become increasingly significant in medicinal chemistry, valued for its ability to modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] 3-(Chloromethyl)-3-(iodomethyl)oxetane is a structurally unique derivative, featuring a polar oxetane core functionalized with two distinct halogenated alkyl groups. This guide provides a comprehensive analysis of its expected solubility in common organic solvents, grounded in fundamental chemical principles. We bridge theoretical predictions with a detailed, field-proven experimental protocol for systematic solubility determination, enabling researchers to make informed decisions in reaction setup, purification, and formulation. This document is designed to serve as a practical reference for scientists and professionals engaged in chemical synthesis and drug development.

Introduction: The Structural Significance of 3-(Chloromethyl)-3-(iodomethyl)oxetane

3-(Chloromethyl)-3-(iodomethyl)oxetane is a disubstituted oxetane featuring both a chloromethyl and an iodomethyl group attached to the same carbon of the four-membered ether ring.[3] This unique substitution pattern makes it a potentially valuable building block in organic synthesis. The oxetane ring itself is a polar, strained cyclic ether that can act as a hydrogen bond acceptor.[4] The introduction of an oxetane can beneficially influence a molecule's properties, often serving as a bioisostere for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility.[1][5]

The two attached halomethyl groups, however, introduce significant lipophilic character and increase the molecule's overall size. The differing nature of the carbon-halogen bonds (C-Cl vs. C-I) also provides differential reactivity for subsequent synthetic transformations. Understanding the solubility of this compound is a critical first step for its effective use, dictating the choice of solvents for reactions, extractions, chromatography, and crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| IUPAC Name | 3-(chloromethyl)-3-(iodomethyl)oxetane | PubChem[3] |

| Molecular Formula | C₅H₈ClIO | PubChem[3] |

| Molecular Weight | 246.47 g/mol | PubChem[3] |

| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | N/A |

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the foundational guideline for predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another.[6]

Molecular Polarity Analysis

The solubility of 3-(Chloromethyl)-3-(iodomethyl)oxetane is a balance between its polar and non-polar features.

-

Polar Region: The primary source of polarity is the oxetane ring's ether oxygen. The lone pairs on this oxygen can act as hydrogen bond acceptors, and the C-O bonds create a significant dipole moment. This feature promotes solubility in polar solvents.[7]

-

Non-Polar Regions: The two halomethyl side chains (-CH₂Cl and -CH₂I) and the aliphatic carbon backbone of the ring contribute to the molecule's non-polar, lipophilic character. Larger molecules are generally less soluble than smaller ones because it is more difficult for solvent molecules to surround them.[8] The bulky iodine atom further enhances this effect.

The diagram below illustrates the distinct polarity regions of the molecule.

Caption: Step-by-step workflow for solubility determination.

Detailed Protocol Steps

-

Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested.

-

Weighing the Solute: Accurately weigh approximately 25 mg of 3-(Chloromethyl)-3-(iodomethyl)oxetane into each test tube. Record the exact mass. Causality: Starting with a known mass is essential for calculating the final concentration.

-

Initial Solvent Addition: Add 0.25 mL of the first solvent to the corresponding test tube. [9]4. Mixing: Cap the test tube securely and vortex vigorously for 30 seconds. Causality: Vigorous mixing ensures the system reaches equilibrium and overcomes kinetic barriers to dissolution.

-

Observation: Visually inspect the mixture against a well-lit background. A completely dissolved sample will appear as a single, clear liquid phase with no visible solid particles or cloudiness.

-

Incremental Solvent Addition: If the compound is not fully dissolved, add another 0.25 mL of the solvent (for a total of 0.5 mL) and repeat steps 4 and 5. If it remains undissolved, add a final 0.5 mL portion (for a total of 1.0 mL) and repeat the mixing and observation steps. [9]7. Data Recording: Record your observations in a structured table. Classify the solubility based on the volume of solvent required to dissolve the initial 25 mg sample.

Data Recording and Interpretation

Use a table similar to the one below to log your experimental results. This structured approach ensures consistency and facilitates comparison.